molecular formula C16H11ClN2O3 B2884701 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline CAS No. 852932-31-1

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

Cat. No. B2884701
M. Wt: 314.73
InChI Key: YSAQNDQXMRTKGM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .


Synthesis Analysis

While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .

Scientific Research Applications

  • Indole Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Researchers synthesize a variety of indole derivatives to study their biological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • 4-Chloro-2-nitroaniline Nonlinear Optical Single Crystals

    • Field : Materials Science .
    • Application : These crystals are used in optoelectronics, photonics, nonlinear optical, and laser technology .
    • Methods : The crystals are grown by a slow evaporation method .
    • Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material .
  • 2-Chloro-4-nitrophenol

    • Field : Chemical Engineering .
    • Application : This compound is used as building blocks for dyes, plastics, explosives. It acts as a catalytic agent, petrochemical additive and used in organic synthesis .
    • Methods : It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .
    • Results : The reaction results in the production of 2-chloro-4-nitro-anisole .

Future Directions

The future directions would depend on the intended use of the compound. If it’s being developed as a pharmaceutical, further studies would be needed to determine its efficacy and safety .

properties

IUPAC Name

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAQNDQXMRTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

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